Oxan-3-yl-(4-propylazepan-1-yl)methanone

Description

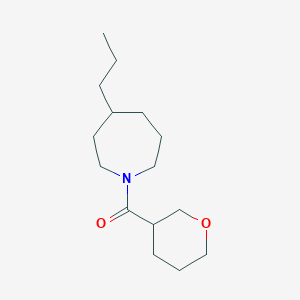

Oxan-3-yl-(4-propylazepan-1-yl)methanone is a synthetic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring and a seven-membered azepane ring substituted with a propyl group. This compound is hypothesized to serve as a precursor or intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme systems due to its structural resemblance to bioactive azepane derivatives .

Properties

IUPAC Name |

oxan-3-yl-(4-propylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2/c1-2-5-13-6-3-9-16(10-8-13)15(17)14-7-4-11-18-12-14/h13-14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOAVICOLHHAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN(CC1)C(=O)C2CCCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-3-yl-(4-propylazepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.

Synthesis of the Azepane Ring: The azepane ring is often prepared by the cyclization of a suitable amine precursor, such as a diamine, under high-temperature conditions.

Coupling Reaction: The oxane and azepane rings are then coupled using a methanone linker, typically through a condensation reaction involving a carbonyl compound and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxan-3-yl-(4-propylazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxane or azepane rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxan-3-yl-(4-propylazepan-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Oxan-3-yl-(4-propylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane ()

- Structure : A seven-membered oxepane ring fused with a phenyl-substituted triazole.

- Synthesis: Prepared via reflux of triazole derivatives with dichloropyridine in ethanol, yielding 88% product .

- Key Differences: Ring System: Oxepane (7-membered oxygen ring) vs. oxane (6-membered) in the target compound. Functional Groups: Triazole (aromatic heterocycle) vs. azepane (saturated nitrogen heterocycle).

8-O-Acetylshanzhiside Methyl Ester ()

- Structure : Iridoid glycoside with acetyl and methyl ester groups, a cyclopenta[c]pyran core, and a glucose moiety.

- Physicochemical Properties : Polar due to multiple hydroxyl groups; used as a reference standard in pharmacological and cosmetic research .

- Key Differences :

- Complexity : The glycoside structure is significantly larger and more polar than the target compound.

- Bioactivity : Shanzhiside derivatives exhibit anti-inflammatory and neuroprotective effects, contrasting with the target compound’s untested but hypothesized CNS activity.

Generic Azepane Derivatives

- Structure : Azepane (azepan-1-yl) rings are common in pharmaceuticals (e.g., benzazepines for dopamine modulation).

- Comparison :

- Substituent Effects : The 4-propyl group in the target compound may enhance membrane permeability compared to unsubstituted azepanes.

- Synthetic Accessibility : Azepane derivatives often require multi-step synthesis, whereas the target compound’s ketone linkage simplifies modular assembly.

Comparative Data Table

Research Findings and Limitations

- Structural Insights : The target compound’s azepane-propyl group may confer greater metabolic stability than smaller alkyl chains (e.g., methyl or ethyl) in analogous compounds.

- Gaps in Data: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, limiting mechanistic insights.

- Synthesis Optimization : ’s high-yield triazole-oxepane synthesis suggests that similar reflux conditions with sodium acetate could be adapted for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.